REACTION_CXSMILES
|
COC1C=CC(C[NH:8][C:9]2[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[C:10]=2[C:11]#[N:12])=CC=1.FC(F)(F)C(O)=O>>[NH2:8][C:9]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:18])([F:19])[F:20])[C:10]=1[C:11]#[N:12]
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Name
|
2-(4-Methoxybenzylamino)-6-(trifluoromethyl)benzonitrile
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Quantity
|
3.49 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CNC2=C(C#N)C(=CC=C2)C(F)(F)F)C=C1
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Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at room temperature for 20 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The TFA was removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in CH2Cl2 (150 mL)
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Type
|
WASH
|
Details
|
washed with 1M NaOH
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel eluting with CH2Cl2
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.12 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |